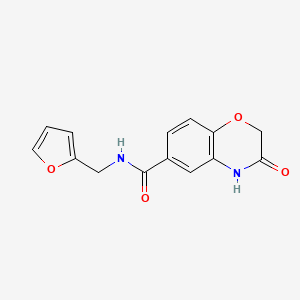

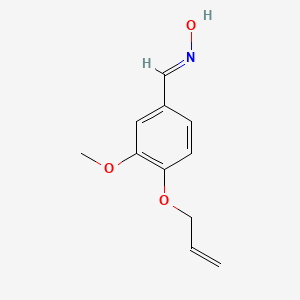

2-nitrobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This compound and similar hydrazones are typically synthesized through condensation reactions involving nitrobenzaldehyde derivatives and hydrazines. For example, one study synthesized hydrazones containing benzo[d]thiazole by condensing N-(5-(benzo[d]thiazol-2-yl)-2-(2-hydrazinyl-2-oxoethoxy)phenyl)acetamide derived from 4-hydroxy-3-nitrobenzaldehyde with aromatic aldehydes under microwave irradiation (Vietnam Journal of Science and Technology, 2023).

Molecular Structure Analysis

The molecular structure of 2-nitrobenzaldehyde hydrazones is characterized by the presence of benzene rings and nitro groups, contributing to their distinct chemical behaviors. For instance, a study on a similar hydrazone, 2-Methyl-N′-(4-nitrobenzylidene)benzohydrazide, revealed the dihedral angle between its two benzene rings, indicating the planar nature of the molecule (Acta Crystallographica Section E: Structure Reports Online, 2010).

Chemical Reactions and Properties

Hydrazones like 2-nitrobenzaldehyde hydrazone can participate in various chemical reactions due to their reactive functional groups. These compounds have been shown to exhibit weak antibacterial and antifungal activities, as seen in a study where compounds derived from hydrazones exhibited activity against various microorganisms (Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 2008).

Physical Properties Analysis

Hydrazones are generally characterized by their solid-state properties, such as crystal structure, which is often stabilized by intermolecular hydrogen bonds. An example is the study of 2-nitrobenzaldehyde hydrazone, which forms dimers linked by hydrogen bonds (Acta crystallographica. Section C, Crystal structure communications, 2004).

Chemical Properties Analysis

The chemical properties of these hydrazones are influenced by their molecular structure. For example, the presence of nitro groups and benzene rings in the structure can impact their reactivity and interaction with other molecules. Studies on similar hydrazones have shown their ability to form complexes with metals, indicating their potential as ligands in coordination chemistry (University of Thi-Qar Journal of Science, 2020).

Propriétés

IUPAC Name |

(E)-3-methyl-N-[(E)-(2-nitrophenyl)methylideneamino]-1,3-benzothiazol-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2S/c1-18-13-8-4-5-9-14(13)22-15(18)17-16-10-11-6-2-3-7-12(11)19(20)21/h2-10H,1H3/b16-10+,17-15- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTQLDRZUHVOGS-PDTIZXBLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NN=CC3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1C2=CC=CC=C2S/C1=N\N=C\C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-methyl-N-[(E)-(2-nitrophenyl)methylideneamino]-1,3-benzothiazol-2-imine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(3-methoxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5531054.png)

![N-[(3S*,4R*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5531062.png)

![4'-(2-propoxyethyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5531073.png)

![9-(4-fluoro-2-methylbenzyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5531080.png)

![1-[2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]quinolin-4(1H)-one](/img/structure/B5531112.png)

![4-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-morpholinecarboxamide](/img/structure/B5531118.png)

![4-isopropylbenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5531120.png)

![1-{[4-(2-furoyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5531134.png)